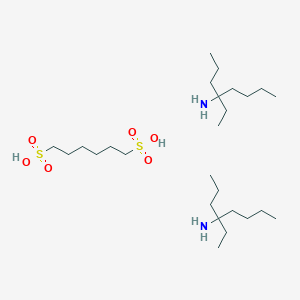
2,2-Dimethyl-4'-fluoropropiophenone
Descripción general
Descripción
8-Quinolinolium 1’-hydroxy-2’-naphthoate is a complex organic compound known for its unique chemical structure and diverse applications. This compound is often used in coordination chemistry and has significant biological activities. It is a derivative of 8-hydroxyquinoline, which is a well-known chelating agent.
Métodos De Preparación
The synthesis of 8-Quinolinolium 1’-hydroxy-2’-naphthoate typically involves the reaction of 8-hydroxyquinoline with 1-hydroxy-2-naphthoic acid. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
8-Quinolinolium 1’-hydroxy-2’-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinolium naphthoate derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Quinolinolium 1’-hydroxy-2’-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Quinolinolium 1’-hydroxy-2’-naphthoate involves its ability to chelate metal ions. This chelation process can disrupt the function of metal-dependent enzymes and proteins, leading to various biological effects. The compound can also interact with cellular components, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar compounds to 8-Quinolinolium 1’-hydroxy-2’-naphthoate include:
8-Hydroxyquinoline: A parent compound with similar chelating properties.
8-Quinolinolium salicylate: Another derivative with antimicrobial properties.
8-Quinolinolium-3’-hydroxy-2’-naphthoate: A closely related compound with similar chemical and biological activities. The uniqueness of 8-Quinolinolium 1’-hydroxy-2’-naphthoate lies in its specific structure, which allows for unique interactions and applications compared to its analogs.
Propiedades
IUPAC Name |
5-(hydroxymethyl)-2-quinolin-8-yloxynaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-12-14-5-1-7-16-15(14)9-10-18(20(16)23)24-17-8-2-4-13-6-3-11-21-19(13)17/h1-11,22-23H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDTXCLZEVWWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C4=CC=CC(=C4C=C3)CO)O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80980098 | |
| Record name | 5-(Hydroxymethyl)-2-[(quinolin-8-yl)oxy]naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80980098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63716-64-3 | |
| Record name | 8-Quinolinolium 1'-hydroxy-2'-naphthoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)-2-[(quinolin-8-yl)oxy]naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80980098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8070975.png)



![2-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8071007.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B8071014.png)

![4-[(dimethylamino)methyl]benzaldehyde](/img/structure/B8071023.png)
![[4-[2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid](/img/structure/B8071032.png)



